

Application Notes and Protocols for Sequencing the Hemoglobin Columbia Missouri Mutation

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Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

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Introduction

Hemoglobin Columbia Missouri is a rare, high-oxygen-affinity hemoglobin variant that can lead to erythrocytosis. This condition is caused by a single point mutation in the alpha-globin gene cluster. Specifically, the mutation is a substitution of Alanine with Valine at position 88 of the α -globin chain, resulting from a G to T transversion at nucleotide 265 of the coding sequence (HBA1 or HBA2: c.265G>T). Accurate and efficient methods for the genetic identification of this mutation are crucial for diagnosis, genetic counseling, and research into the pathophysiology of related disorders.

These application notes provide a detailed protocol for the design of Polymerase Chain Reaction (PCR) primers for the amplification and subsequent Sanger sequencing of the genomic region containing the **Hemoglobin Columbia Missouri** mutation. The protocols cover DNA extraction from whole blood, PCR amplification, and preparation for sequencing.

Genetic Basis of Hemoglobin Columbia Missouri

The mutation responsible for **Hemoglobin Columbia Missouri** is located on the alpha-globin genes, HBA1 and HBA2, found on chromosome 16. The coding sequences of these two genes are identical.^{[1][2][3][4][5][6][7][8]} The specific mutation is as follows:

Feature	Description
Hemoglobin Variant	Hemoglobin Columbia Missouri
Amino Acid Change	$\alpha 88$ Alanine \rightarrow Valine ($\alpha 88$ Ala \rightarrow Val)
Nucleotide Change	c.265G>T
Affected Genes	HBA1 and/or HBA2

Primer Design Strategy

The objective is to design primers that specifically amplify a segment of the HBA1/HBA2 gene encompassing the c.265G>T mutation site. The amplified product should be of a suitable length for Sanger sequencing, typically between 300 and 500 base pairs, to ensure high-quality sequence reads through the region of interest.

Primer Design Parameters

The following table summarizes the key parameters for designing effective PCR primers for this application.

Parameter	Recommended Value	Rationale
Primer Length	18-24 nucleotides	Ensures specificity and efficient annealing.
GC Content	40-60%	Promotes stable annealing.
Melting Temperature (Tm)	55-65°C	Allows for optimal annealing temperature during PCR. The Tm of the forward and reverse primers should be within 5°C of each other.
3' End	Should end in a G or C (GC clamp) where possible	Enhances priming efficiency. Avoid a T at the 3' end.
Secondary Structures	Avoid hairpins, self-dimers, and cross-dimers	Prevents interference with primer annealing to the template DNA.
Amplicon Size	300-500 bp	Ideal for Sanger sequencing, providing sufficient flanking sequence for reliable analysis of the mutation site.
Specificity	Primers should be specific to the HBA1/HBA2 genes	Prevents amplification of non-target genomic regions. This can be checked using tools like NCBI Primer-BLAST.

Proposed Primer Sequences

Based on the HBA1/HBA2 reference sequence (NCBI Accession: NG_000006.1), the following primers are proposed to amplify a 420 bp fragment containing the c.265G>T mutation site.

Primer Name	Sequence (5' to 3')	Tm (°C)	GC Content (%)
HBA-F	CCTGACCGAGACCA CGT	59.8	64.7
HBA-R	GGGTGGGGTCACA GAGTT	59.7	61.1

Note: These primers are designed *in silico* and should be validated experimentally.

Experimental Protocols

The overall workflow for identifying the **Hemoglobin Columbia Missouri** mutation involves three main stages: DNA extraction, PCR amplification, and Sanger sequencing.



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Figure 1. Experimental workflow for the detection of the **Hemoglobin Columbia Missouri** mutation.

Protocol 1: Genomic DNA Extraction from Whole Blood

High-quality genomic DNA is essential for successful PCR amplification. Several commercial kits are available and recommended for their consistency and high yields. Alternatively, a standard salting-out method can be used.[9][10][11][12]

Materials:

- Whole blood collected in EDTA tubes

- Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) or reagents for salting-out method.
- Microcentrifuge
- Water bath or heat block
- Spectrophotometer or fluorometer for DNA quantification

Procedure (using a commercial kit):

- Follow the manufacturer's instructions provided with the genomic DNA extraction kit.
- Elute the purified genomic DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
- Assess the purity of the DNA by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.
- Store the extracted DNA at -20°C for long-term use.

Protocol 2: PCR Amplification of the HBA1/HBA2 Gene Region

This protocol is designed to amplify the region of the HBA1/HBA2 genes containing the potential mutation.

Materials:

- Purified genomic DNA (template)
- Forward Primer (HBA-F) and Reverse Primer (HBA-R) at a concentration of 10 μ M each
- Taq DNA polymerase or a high-fidelity DNA polymerase
- dNTP mix (10 mM)

- PCR buffer (10x)
- Nuclease-free water
- Thermal cycler
- Agarose gel electrophoresis system

PCR Reaction Mixture:

Component	Volume (μ L) for 25 μ L reaction	Final Concentration
10x PCR Buffer	2.5	1x
10 mM dNTP Mix	0.5	200 μ M
10 μ M Forward Primer (HBA-F)	1.0	0.4 μ M
10 μ M Reverse Primer (HBA-R)	1.0	0.4 μ M
Genomic DNA (50 ng/ μ L)	1.0	50 ng
Taq DNA Polymerase (5 U/ μ L)	0.25	1.25 U
Nuclease-free water	18.75	-
Total Volume	25	

Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Number of Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	30 seconds	35
Annealing	60	30 seconds	35
Extension	72	45 seconds	35
Final Extension	72	7 minutes	1
Hold	4	∞	1

PCR Product Verification:

- Run 5 µL of the PCR product on a 1.5% agarose gel stained with a DNA-binding dye.
- A single, sharp band at approximately 420 bp should be visible, indicating successful amplification.

Protocol 3: PCR Product Purification and Sanger Sequencing

For optimal Sanger sequencing results, the PCR product must be purified to remove excess primers and dNTPs.

Materials:

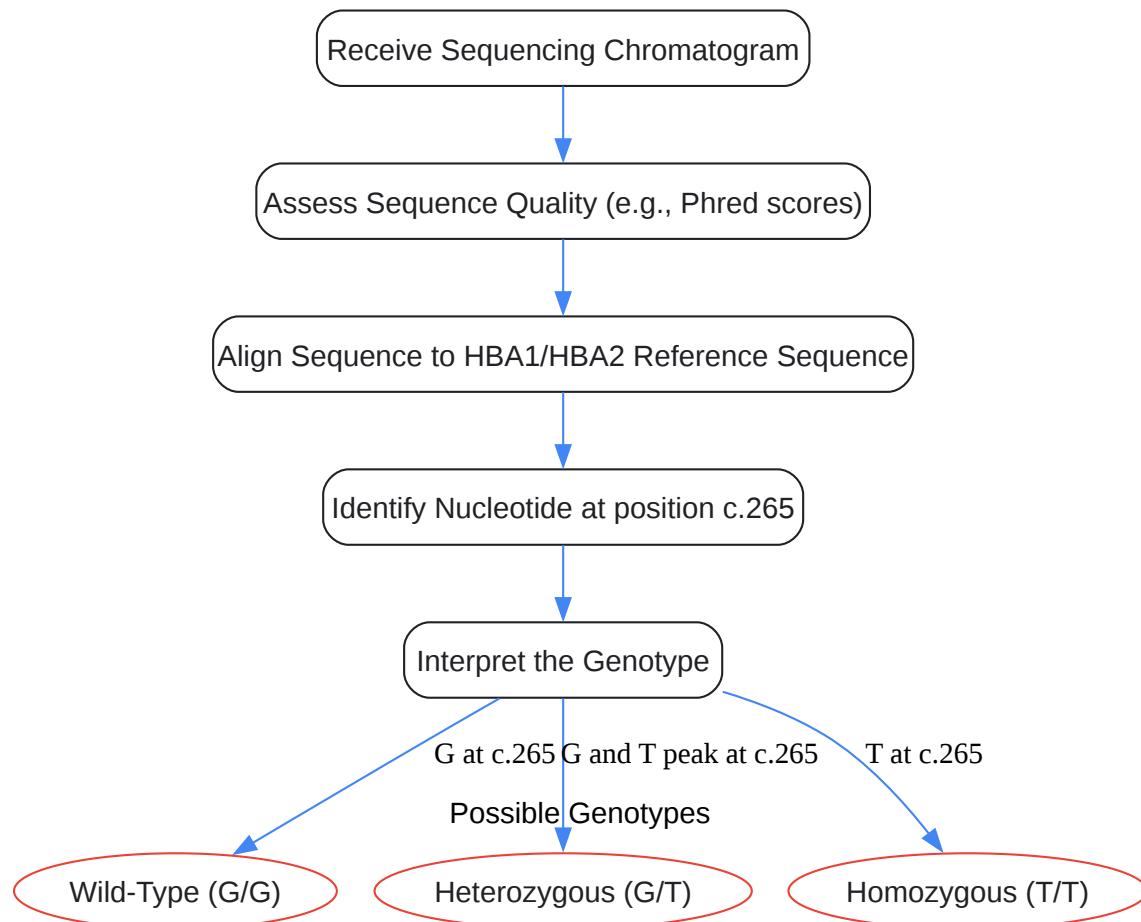
- PCR product
- PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen) or ExoSAP-IT reagent.
- Sequencing primers (either HBA-F or HBA-R can be used)
- Sanger sequencing service provider

Procedure:

- Purify the PCR product using a commercial kit or an enzymatic method like ExoSAP-IT, following the manufacturer's protocol.[13][14]
- Quantify the purified PCR product.
- Prepare the sequencing reaction by mixing the purified PCR product and one of the sequencing primers (HBA-F or HBA-R) according to the specifications of your sequencing service provider. Typically, 10-20 ng of purified PCR product and 3-5 pmol of primer are required.
- Submit the sample for Sanger sequencing.

Data Analysis and Interpretation

The sequencing data will be provided as a chromatogram file.



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Figure 2. Logical flow for the analysis and interpretation of Sanger sequencing data.

- Quality Control: Visually inspect the chromatogram for clear, well-defined peaks and low background noise, particularly around the target mutation site.
- Sequence Alignment: Align the obtained sequence with the HBA1/HBA2 reference sequence (NG_000006.1) to identify any variations.
- Mutation Confirmation:

- Wild-type: A single 'G' peak at position c.265.
- Heterozygous **Hemoglobin Columbia Missouri**: Overlapping 'G' and 'T' peaks at position c.265.
- Homozygous **Hemoglobin Columbia Missouri**: A single 'T' peak at position c.265.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No PCR product	Poor DNA quality or quantity. PCR inhibitors present. Incorrect annealing temperature.	Re-extract DNA. Use a PCR inhibitor removal kit. Optimize annealing temperature using a gradient PCR.
Multiple PCR bands	Non-specific primer annealing.	Increase annealing temperature. Redesign primers for higher specificity.
Poor sequencing results	Incomplete removal of PCR primers/dNTPs. Low PCR product concentration. Secondary structures in the template.	Re-purify PCR product. Increase the amount of template in the sequencing reaction. Use a sequencing buffer formulated for difficult templates.

By following these detailed application notes and protocols, researchers can reliably amplify and sequence the relevant region of the alpha-globin genes to identify the **Hemoglobin Columbia Missouri** mutation, facilitating accurate diagnosis and further research.

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